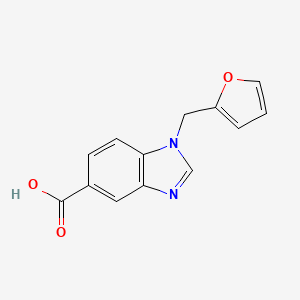
1-(2-呋喃甲基)-1H-苯并咪唑-5-羧酸
描述
1-(2-Furylmethyl)-1H-benzimidazole-5-carboxylic acid, also known as FMBI, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. FMBI has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
科学研究应用
合成和化学性质
1-(2-呋喃甲基)-1H-苯并咪唑-5-羧酸衍生物的合成和化学性质一直是人们感兴趣的主题。例如,El'chaninov 等人(2015 年)报道了通过韦登哈根反应合成 1-甲基-2-(5-甲基-2-呋喃基)-1H-和 1-甲基-2-(5-甲基-2-噻吩基)-1H-苯并咪唑,然后进行 N-甲基化并用羧酸进一步官能化 (El'chaninov, Aleksandrov, & El'chaninov, 2015)。这种方法为合成广泛的苯并咪唑衍生物开辟了途径,这些衍生物在各个领域具有潜在应用。
结构分析
苯并咪唑衍生物的结构分析提供了对其潜在应用的见解。Krawczyk、Gdaniec 和 Sa˛czewski(2005 年)详细阐述了 1H-苯并咪唑-2-羧酸一水合物的晶体结构,说明了分子的两性离子形式和二维氢键网络的形成 (Krawczyk, Gdaniec, & Sa˛czewski, 2005)。这种详细的结构见解对于设计具有特定化学和物理性质的化合物至关重要。
配位化合物和发光
Xia 等人(2013 年)报道了使用苯并咪唑衍生物合成了镧系配位聚合物,突出了这些化合物在形成具有显着光学性质的材料方面的多功能性。该研究合成了一系列具有独特结构基元的镧系配位聚合物,并展示了它们的荧光性质 (Xia 等,2013)。此类材料在发光器件和传感器中具有潜在应用。
作用机制
Target of Action
Many benzimidazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of Action
The interaction of benzimidazole derivatives with their targets often involves binding to an active site, which can inhibit the target’s function or modulate its activity .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its target .
生化分析
Biochemical Properties
1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid can bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid can alter gene expression profiles, particularly those genes involved in stress responses and metabolic processes . This compound also impacts cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a pivotal role in cell signaling pathways . Additionally, 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
The effects of 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a reduction in its biological activity. Long-term studies have also indicated that prolonged exposure to 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid can result in adaptive cellular responses, such as upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and improving metabolic function . At higher doses, it can exhibit toxic effects, including liver damage and impaired kidney function . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and fatty acids . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the mitochondria, where it can exert its effects on cellular respiration and energy production .
Subcellular Localization
1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid exhibits specific subcellular localization patterns. It is primarily localized in the mitochondria and the endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of 1-(2-furylmethyl)-1H-benzimidazole-5-carboxylic acid is crucial for its activity, as it allows the compound to interact with specific biomolecules within these compartments .
属性
IUPAC Name |
1-(furan-2-ylmethyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(17)9-3-4-12-11(6-9)14-8-15(12)7-10-2-1-5-18-10/h1-6,8H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGMQRGLLKPHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C=NC3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



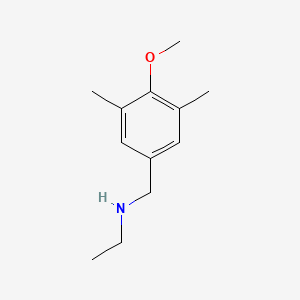
![5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole](/img/structure/B1462086.png)
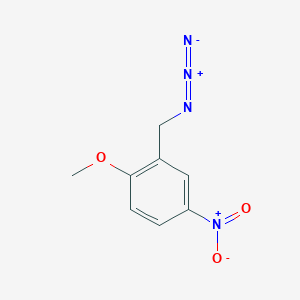
amine](/img/structure/B1462091.png)

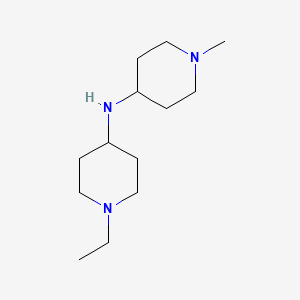
amine](/img/structure/B1462098.png)
![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B1462099.png)
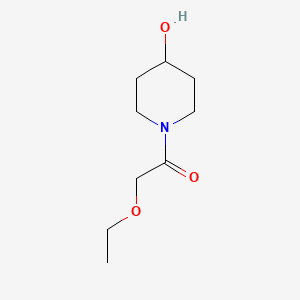
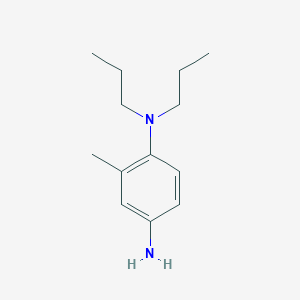
amine](/img/structure/B1462103.png)
![(Butan-2-yl)({[2-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1462104.png)
![(1-Methoxypropan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462105.png)
